

The Dual Impact of Jatrophanes: Combating Multidrug Resistance in Cancer

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Compound of Interest

Compound Name: *Jatrophone 2*

Cat. No.: *B8260490*

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A comprehensive analysis of jatrophone diterpenes reveals their potent efficacy in overcoming multidrug resistance in cancer cells. These natural compounds not only exhibit direct cytotoxic effects but, more critically, act as powerful modulators of P-glycoprotein (P-gp), a key transporter responsible for drug efflux and therapeutic failure. This guide provides a comparative overview of the efficacy of representative jatrophone compounds in sensitive versus resistant cancer cell lines, supported by experimental data and detailed methodologies.

Reversing Resistance: A Comparative Efficacy Analysis

Jatrophone diterpenes have demonstrated a remarkable ability to re-sensitize multidrug-resistant (MDR) cancer cells to conventional chemotherapeutic agents. Their primary mechanism involves the inhibition of P-glycoprotein, a membrane pump that actively expels anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy.

The following tables summarize the cytotoxic and MDR-reversing activities of selected jatrophone compounds in various cancer cell lines. It is important to note that "**Jatrophone 2**" is not a universally defined compound; therefore, data for representative jatrophone diterpenes, often designated as compound 2 or other numbers in cited studies, are presented.

Table 1: Cytotoxicity of Jatrophone 1 in Sensitive and Resistant Cancer Cell Lines

Cell Line	Cancer Type	Resistance Phenotype	IC50 (μM)	Citation
NCI-H460	Non-small cell lung carcinoma	Sensitive	10 - 20	[1] [2]
NCI-H460/R	Non-small cell lung carcinoma	Resistant	10 - 20	[1] [2]
U87	Glioblastoma	Sensitive	10 - 20	[1]
U87-TxR	Glioblastoma	Resistant	10 - 20	

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: P-glycoprotein (P-gp) Inhibition by Jatrophane Diterpenes

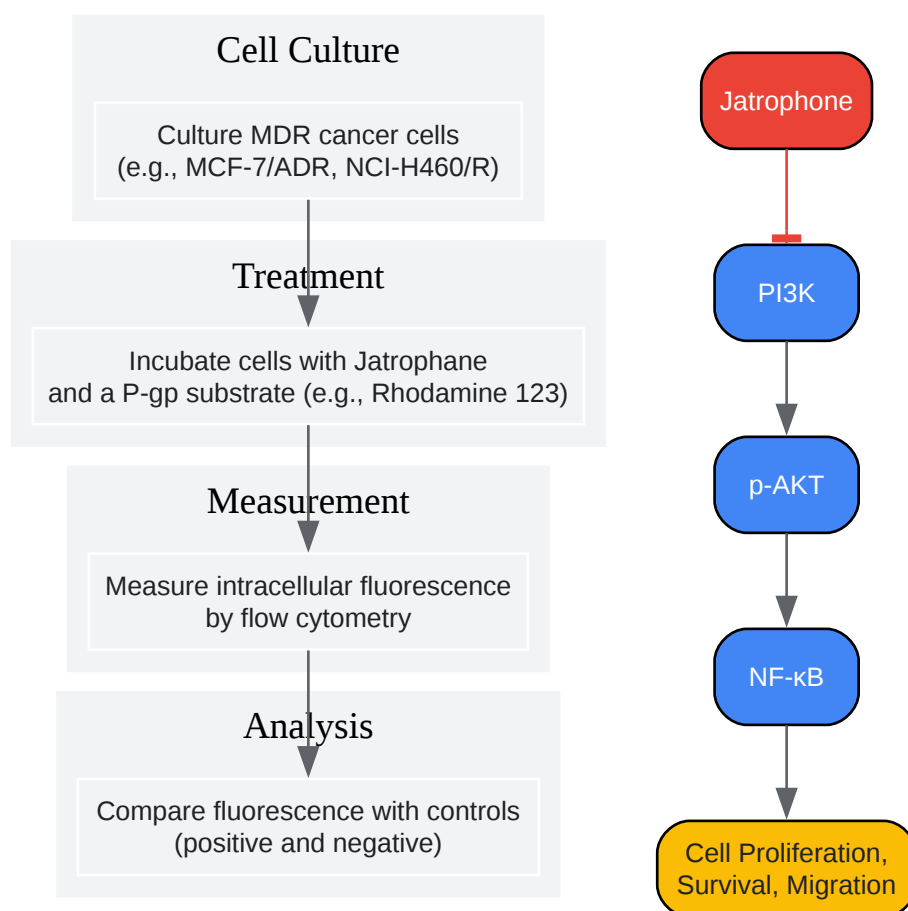
Compound	Cell Line	Cancer Type	P-gp Inhibition Activity	Citation
Jatrophane 2	DLD1-TxR	Colorectal adenocarcinoma	More potent than R(+)-verapamil and tariquidar	
Jatrophane 5	DLD1-TxR	Colorectal adenocarcinoma	More potent than R(+)-verapamil and tariquidar	
Euphomelliferine (1)	L5178Y MDR	Mouse lymphoma	Significant, dose-dependent	
Euphomelliferine A (2)	L5178Y MDR	Mouse lymphoma	Significant, dose-dependent	
Euphomelliferine (1)	COLO 320	Colon adenocarcinoma	Significant, dose-dependent	
Euphomelliferine A (2)	COLO 320	Colon adenocarcinoma	Significant, dose-dependent	

Deciphering the Mechanism: Signaling Pathways and Experimental Workflows

The anticancer effects of jatrophanes, particularly in resistant cell lines, are attributed to their interaction with key cellular pathways. One of the primary mechanisms is the direct inhibition of P-gp, which restores the intracellular accumulation of chemotherapeutic drugs. Furthermore, some jatrophanes, like jatrophane, have been shown to modulate the PI3K/AKT/NF- κ B signaling pathway, which is crucial for cancer cell survival and proliferation.

P-glycoprotein Inhibition Workflow

The following diagram illustrates the experimental workflow commonly used to assess the P-gp inhibitory activity of jatrophanes.



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References

- 1. Secure Verification [cer.ihm.bg.ac.rs]
- 2. researchgate.net [researchgate.net]
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